molecular formula C8H11N B12864116 7-Methyl-2,3-dihydro-1H-pyrrolizine

7-Methyl-2,3-dihydro-1H-pyrrolizine

Cat. No.: B12864116
M. Wt: 121.18 g/mol
InChI Key: IZUWRTJNSXGPMG-UHFFFAOYSA-N
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Description

7-Methyl-2,3-dihydro-1H-pyrrolizine is a nitrogen-containing heterocyclic compound. It belongs to the class of pyrrolizines, which are bicyclic structures with a nitrogen atom at the ring junction. These compounds are significant due to their presence in various natural and synthetic products that exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2,3-dihydro-1H-pyrrolizine can be achieved through several methods. One common approach involves the cycloaddition reaction of azomethine ylides, which are prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . Another method includes the use of stoichiometric amounts of triphenylphosphine, dialkyl acetylenedicarboxylates, and indole-2-carboxaldehyde .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2,3-dihydro-1H-pyrrolizine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce amines or alcohols.

Scientific Research Applications

7-Methyl-2,3-dihydro-1H-pyrrolizine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-2,3-dihydro-1H-pyrrolizine involves its interaction with specific molecular targets and pathways. The nitrogen atom in the pyrrolizine ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-2,3-dihydro-1H-pyrrolizine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 7-position can affect the compound’s electronic properties and steric interactions, making it distinct from other pyrrolizine derivatives .

Properties

IUPAC Name

7-methyl-2,3-dihydro-1H-pyrrolizine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-7-4-6-9-5-2-3-8(7)9/h4,6H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUWRTJNSXGPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCN2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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